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Compound of Interest

Compound Name: Propyl isobutyrate

Cat. No.: B1212962 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the sensory and physicochemical properties of

propyl isobutyrate against other well-known fruity esters, including ethyl acetate, isoamyl

acetate, ethyl butyrate, and methyl salicylate. The information presented is supported by

experimental data and established testing protocols to aid in research and development

applications where flavor and odor are critical parameters.

Introduction to Fruity Esters
Esters are a class of organic compounds known for their characteristic pleasant, often fruity,

aromas. They are naturally present in many fruits and are widely used as flavor and fragrance

agents in the food, beverage, and pharmaceutical industries.[1] The sensory profile of an ester

is determined by its chemical structure, including the length of its carbon chain and the

arrangement of its functional groups.[2] Propyl isobutyrate, with its pineapple-like aroma, is a

significant compound in this class, often compared to other esters that contribute to the

complex flavor profiles of various products.[3][4]

Quantitative Data Comparison
The following tables summarize the key physicochemical and sensory properties of propyl
isobutyrate and selected fruity esters. This data is essential for understanding the

relationships between chemical structure, physical properties, and sensory perception.
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Table 1: Physicochemical Properties of Selected Fruity
Esters

Property
Propyl
Isobutyrate

Ethyl
Acetate

Isoamyl
Acetate

Ethyl
Butyrate

Methyl
Salicylate

Chemical

Formula
C₇H₁₄O₂[3] C₄H₈O₂[5] C₇H₁₄O₂[6] C₆H₁₂O₂[7] C₈H₈O₃[8]

Molecular

Weight (

g/mol )

130.18[3] 88.11[5] 130.18[9] 116.16[7] 152.15[10]

Boiling Point

(°C)
133-134[11] 77.1[5] 142[12] 120-121[13] 220-223[8]

Density (g/mL

at 20-25°C)
0.863[14] 0.902[5] 0.876[6] 0.875[7] 1.174[8]

Vapor

Pressure

(mmHg at

25°C)

7.85[11] ~90 5.68[9] 15.5[7] 0.034[8]

Water

Solubility

1070 mg/L

(estimated)

[15]

83 g/L
Slightly

soluble[6]

Slightly

soluble[13]

Slightly

soluble[8]

Table 2: Sensory Profile and Odor Thresholds
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Ester Flavor/Odor Profile
Odor Detection
Threshold

Medium

Propyl Isobutyrate

Sweet, fruity,

pineapple, rum-like,

with notes of melon

and berry.[3][14][15]

0.0020 ppm[16] Air

Ethyl Acetate

Sweet, fruity (pear

drops) at low

concentrations;

solvent-like (nail

polish remover) at

high concentrations.

[5][17][18]

120 mg/L[5] Wine

Isoamyl Acetate

Strong banana and

pear aroma; sweet,

fruity, and estery.[6]

[12][19]

1.2 mg/L[20] Beer

Ethyl Butyrate

Fruity, pineapple,

tropical fruit, and tutti-

frutti notes.[7][13][21]

0.4 mg/L[22] Beer

Methyl Salicylate

Characteristic sweet,

minty "wintergreen"

aroma; can have fruity

undertones.[8][10][23]

N/A N/A

Note: Odor thresholds are highly dependent on the medium in which they are measured. Direct

comparison between different media should be done with caution.

Experimental Protocols
Protocol 1: Determination of Odor Detection Threshold
This protocol is based on the principles outlined in ASTM E679-19, "Standard Practice for

Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration
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Series Method of Limits."[24][25]

Objective: To determine the lowest concentration of an ester that can be reliably detected by a

sensory panel.

Materials:

Odor-free water or air as the solvent/diluent.

A series of glass sniffing bottles or olfactometers.

The ester to be tested (e.g., propyl isobutyrate).

Graduated pipettes and volumetric flasks for dilutions.

A panel of trained sensory assessors.

Procedure:

Panelist Selection and Training: Select a panel of individuals and train them to recognize and

consistently identify the target odor.

Sample Preparation:

Prepare a stock solution of the ester in the chosen medium.

Create a series of dilutions from the stock solution, typically in ascending order of

concentration with a constant dilution factor (e.g., a factor of 2 or 3). The range should

span from concentrations expected to be undetectable to those that are clearly

perceivable.

Sensory Evaluation:

The test is conducted using a forced-choice method. A common approach is the "triangle

test," where each panelist is presented with three samples, two of which are blanks (the

medium alone) and one contains the diluted ester.

The panelists are asked to identify the sample that is different from the other two.
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The samples are presented in an ascending order of concentration.

A correct identification is recorded as a "+", and an incorrect one as a "-".

Data Analysis:

The individual threshold for each panelist is calculated as the geometric mean of the last

concentration missed and the first concentration correctly identified.

The group threshold is the geometric mean of the individual thresholds.

Protocol 2: Flavor Profile Analysis
Objective: To identify and quantify the sensory attributes of an ester.

Materials:

The ester to be evaluated.

A neutral medium for dilution (e.g., water, sugar solution).

Reference standards for various flavor attributes (e.g., specific fruits, sweet, sour).

A panel of highly trained sensory assessors.

Procedure:

Panel Training: The panel is trained to identify and scale the intensity of a wide range of

flavor attributes relevant to the sample.

Vocabulary Development: The panel collaboratively develops a set of descriptive terms (a

lexicon) that accurately characterize the aroma and flavor of the ester.

Evaluation:

Panelists individually evaluate the sample and rate the intensity of each attribute on a

predefined scale (e.g., a 15-point scale).

The evaluation is typically done in a controlled environment to minimize distractions.
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Data Compilation and Analysis:

The intensity ratings from all panelists are collected and averaged for each attribute.

The results are often visualized in a "spider web" or "radar" plot to provide a

comprehensive flavor profile.

Mandatory Visualizations
Olfaction Signaling Pathway
The perception of odor begins with the binding of an odorant molecule to an olfactory receptor

in the nasal cavity. This initiates a signal transduction cascade that results in the transmission

of a nerve impulse to the brain.
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Caption: Simplified diagram of the olfactory signal transduction pathway.

Experimental Workflow for Odor Threshold
Determination
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The following workflow illustrates the key steps in determining the odor detection threshold of a

substance, based on the ASTM E679-19 standard.

Preparation Phase

Evaluation Phase

Analysis Phase

Panelist Selection
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Create Ascending
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Present Samples
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Caption: Workflow for determining odor detection thresholds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. imbibeinc.com [imbibeinc.com]

2. fraterworks.com [fraterworks.com]

3. solubilityofthings.com [solubilityofthings.com]

4. morebeer.com [morebeer.com]

5. Ethyl acetate - Wikipedia [en.wikipedia.org]

6. greenchemindustries.com [greenchemindustries.com]

7. Ethyl Butyrate (CAS 105-54-4) – Premium Synthetic Fruity Ingredient for Perfumery —
Scentspiracy [scentspiracy.com]

8. byjus.com [byjus.com]

9. Isoamyl Acetate (123-92-2) — Synthetic Ingredient for Perfumery — Scentspiracy
[scentspiracy.com]

10. Methyl Salicylate | C8H8O3 | CID 4133 - PubChem [pubchem.ncbi.nlm.nih.gov]

11. propyl isobutyrate, 644-49-5 [thegoodscentscompany.com]

12. youtube.com [youtube.com]

13. Ethyl butyrate - Wikipedia [en.wikipedia.org]

14. Propyl isobutyrate ≥97%, FG | 644-49-5 [sigmaaldrich.com]

15. propyl isobutyrate [flavscents.com]

16. env.go.jp [env.go.jp]

17. m.youtube.com [m.youtube.com]

18. nbinno.com [nbinno.com]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1212962?utm_src=pdf-body-img
https://www.benchchem.com/product/b1212962?utm_src=pdf-custom-synthesis
https://imbibeinc.com/technical-industry-guidance/esters-fruity-building-blocks-flavor
https://fraterworks.com/blogs/information/understanding-esters
https://www.solubilityofthings.com/propyl-2-methylpropanoate
https://morebeer.com/articles/Esters_Flavors_Alcohols_Balance_Fruity
https://en.wikipedia.org/wiki/Ethyl_acetate
https://greenchemindustries.com/entry/150/isoamyl-acetate
https://www.scentspiracy.com/fragrance-ingredients/p/ethyl-butyrate
https://www.scentspiracy.com/fragrance-ingredients/p/ethyl-butyrate
https://byjus.com/chemistry/methyl-salicylate/
https://www.scentspiracy.com/fragrance-ingredients/p/isoamyl-acetate
https://www.scentspiracy.com/fragrance-ingredients/p/isoamyl-acetate
https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-Salicylate
https://www.thegoodscentscompany.com/data/rw1034031.html
https://www.youtube.com/watch?v=G6gnGBNweN0
https://en.wikipedia.org/wiki/Ethyl_butyrate
https://www.sigmaaldrich.com/JP/ja/product/aldrich/w293601
https://flavscents.com/library/material/5265940a011/a
https://www.env.go.jp/en/air/odor/measure/02_3_2.pdf
https://m.youtube.com/watch?v=MC77oCQyzS8
https://www.nbinno.com/other-organic-chemicals/ethyl-acetate-guide-applications-properties-handling-ze
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1212962?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


19. Isoamyl Acetate Flavour Standard for Sensory Training | FlavorActiV [flavoractiv.com]

20. Beer Aroma Compounds: Key Odorants, Off-Flavour Compounds and Improvement
Proposals [mdpi.com]

21. Ethyl Butyrate Flavour Standard | Sensory Training [flavoractiv.com]

22. New Blog: Beer Sensory Science — Beervana [beervanablog.com]

23. Methyl salicylate - Wikipedia [en.wikipedia.org]

24. store.astm.org [store.astm.org]

25. standards.iteh.ai [standards.iteh.ai]

To cite this document: BenchChem. [A Comparative Sensory Evaluation of Propyl
Isobutyrate and Other Common Fruity Esters]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1212962#sensory-evaluation-of-propyl-
isobutyrate-in-comparison-to-other-fruity-esters]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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